N-[(2-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide
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Overview
Description
N-[(2-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide typically involves the reaction of 2-methoxyaniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(2-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)carbamothioyl]-2-methylbenzamide
- N-[(2-methoxyphenyl)carbamothioyl]-2-nitrobenzamide
- 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide
Uniqueness
N-[(2-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)13-8-10-14(11-9-13)17(21)20-18(23)19-15-6-4-5-7-16(15)22-3/h4-12H,1-3H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZFGFCIHYMQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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